N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a 3-bromophenyl substituent and a 4-phenyl-1,2-dihydroquinazolin-2-one core. Its synthesis likely involves condensation of substituted anthranilic acids with acetamide derivatives, though exact protocols are unspecified here .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWNQWZTXKTUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Quinazolinone derivatives, including N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, have been studied for their anticancer properties. Research indicates that compounds with the quinazolinone scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed GI50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .
Other Biological Activities
In addition to anticancer effects, quinazolinone derivatives have been reported to possess a range of biological activities, including:
- Anticonvulsant : Some compounds in this class have shown efficacy in seizure models.
- Analgesic : Their ability to alleviate pain has been documented in various studies.
- Antihypertensive and Antidiabetic : Certain derivatives have demonstrated potential in managing hypertension and diabetes .
Synthetic Methodologies
The synthesis of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid or related compounds.
- Bromination : The introduction of the bromine atom at the 3-position can be accomplished using brominating agents under controlled conditions.
- Acetylation : The final step often involves the acetylation of the amine group to yield the target compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazolinone derivatives. Key observations include:
- Substituent Effects : The nature and position of substituents on the quinazolinone ring significantly influence biological activity. For example, introducing electron-donating groups at specific positions can enhance anticancer activity.
- Quinazolinone Variants : Variations in the quinazolinone structure (e.g., different substituents on the phenyl rings) have been systematically studied to identify optimal configurations for desired biological effects .
Case Studies
Several case studies highlight the effectiveness of quinazolinone derivatives in clinical and preclinical settings:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to analogs with modifications in the phenyl ring, quinazolinone core, or acetamide linker. Below is a detailed analysis:
Structural Analogues with Halogen Substitutions
- N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d): Replaces the 3-bromophenyl group with a 2-chlorophenyl moiety and introduces a thioether linkage. The 4-fluorophenyl group in the quinazolinone core may enhance metabolic stability compared to the unsubstituted phenyl group in the target compound. Reported synthesis yield: 61% (lower yields suggest synthetic challenges compared to simpler acetamides) .
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1): Substitutes the quinazolinone core with a benzothiazole ring and replaces bromine with a trifluoromethyl group.
Analogues with Heterocyclic Modifications
- N-(3-bromophenyl)-2-(4-morpholin-4-yl-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide: Replaces the quinazolinone core with a triazoloquinoxaline system and adds a morpholine group. Morpholine improves solubility due to its hydrophilic nature, a feature absent in the target compound .
- N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide: Lacks the 3-bromophenyl group but introduces a second phenyl ring at the quinazolinone’s 2-position. This modification may alter crystal packing and hydrogen-bonding patterns, affecting solubility .
Functional Group Variations
- 2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide: Features an imidazobenzimidazole core instead of quinazolinone and a trifluoromethylphenyl group. The imidazole ring may enhance metal-binding capacity, relevant for enzyme inhibition .
Table 1: Key Structural and Functional Comparisons
Hydrogen-Bonding and Crystallography
The target compound’s bromine atom may participate in halogen bonding, a feature absent in fluorine- or chlorine-containing analogs. Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by the quinazolinone’s carbonyl groups and acetamide linker. For example, compounds with morpholine substituents (e.g., ) exhibit stronger hydrogen-bonding networks due to the amine and ether oxygen atoms, enhancing crystallinity .
Biological Activity
N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for various biological activities. The presence of the bromophenyl group and the acetamide moiety contributes to its chemical reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline compounds exhibit notable antimicrobial properties. N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has been evaluated against several bacterial strains. For instance, a related study indicated that quinazoline derivatives demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing an IC50 in the low micromolar range .
Anticancer Properties
Quinazoline derivatives are also recognized for their anticancer potential. In vitro studies have indicated that these compounds can inhibit the growth of various cancer cell lines. For example, a study reported that modifications to the quinazoline structure could enhance the cytotoxic effects against cancer cells, suggesting that N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide might exhibit similar properties .
The biological activity of N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : Compounds in this class often target enzymes critical for cancer cell proliferation and survival.
- Interference with Cellular Signaling : By modulating signaling pathways, these compounds can induce apoptosis in cancer cells.
- Antimicrobial Mechanisms : The ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis has been noted in related compounds .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
